(+)-Leucocyanidin

描述

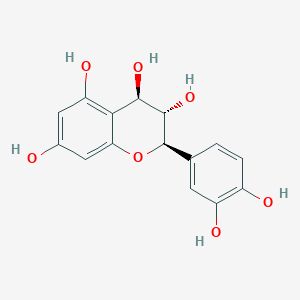

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZWTSHAFILOTE-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H]([C@@H](C3=C(C=C(C=C3O2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69256-15-1 | |

| Record name | (+)-Leucocyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069256151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(+)-Leucocyanidin biosynthesis pathway in Vitis vinifera

An In-depth Technical Guide on the (+)-Leucocyanidin Biosynthesis Pathway in Vitis vinifera

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a pivotal intermediate in the flavonoid biosynthetic pathway in Vitis vinifera (grapevine), serving as a precursor for the synthesis of both proanthocyanidins (condensed tannins) and anthocyanins. These compounds are of significant interest due to their impact on the organoleptic properties of wine and their potential health benefits, including antioxidant and cardioprotective effects. This technical guide provides a detailed overview of the core this compound biosynthesis pathway, including the key enzymes, their genetic regulation, and available quantitative data. Experimental methodologies are also described to facilitate further research in this area.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general flavonoid pathway and diverges at the level of dihydroflavonols. The core pathway involves the sequential action of several key enzymes, which are tightly regulated at the transcriptional level.

The central steps in the formation of this compound and its immediate downstream products in Vitis vinifera are:

-

Dihydroflavonol 4-Reductase (DFR) : This enzyme catalyzes the stereospecific reduction of dihydroflavonols to their corresponding leucoanthocyanidins (flavan-3,4-diols). In the case of leucocyanidin synthesis, dihydroquercetin is reduced to this compound. The reaction is NADPH-dependent.[1]

-

Leucoanthocyanidin Dioxygenase (LDOX)/Anthocyanidin Synthase (ANS) : LDOX, also known as ANS, is a 2-oxoglutarate-dependent dioxygenase that catalyzes the oxidation of leucoanthocyanidins to anthocyanidins.[2][3] this compound is converted to cyanidin. This step is a critical branch point, as the product can either be channeled towards anthocyanin production or be used in the synthesis of proanthocyanidin subunits.

-

Leucoanthocyanidin Reductase (LAR) : This enzyme directly converts this compound into (+)-catechin, a flavan-3-ol monomer that serves as a building block for proanthocyanidins.[4] This reaction represents a key commitment of the flux from leucocyanidin towards condensed tannin biosynthesis.

Genetic Regulation

The expression of the genes encoding these enzymes is a primary mechanism for regulating the flow of metabolites through the pathway. In Vitis vinifera, these genes include:

-

VvDFR : Encodes dihydroflavonol 4-reductase.

-

VvLDOX (or VvANS): Encodes leucoanthocyanidin dioxygenase.

-

VvLAR1 and VvLAR2 : Two genes encoding leucoanthocyanidin reductase.

The coordinated expression of these genes is controlled by a network of transcription factors, with VvMYBPA1 being a key regulator of proanthocyanidin synthesis. VvMYBPA1 has been shown to activate the promoters of both VvLAR and another key enzyme in proanthocyanidin synthesis, anthocyanidin reductase (ANR).

Signaling Pathway Diagram

References

An In-depth Technical Guide to (+)-Leucocyanidin: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Leucocyanidin, a member of the leucoanthocyanidin class of flavonoids, is a colorless natural product with significant biological relevance. As a key intermediate in the biosynthesis of proanthocyanidins and anthocyanins, its stereochemistry plays a pivotal role in determining the downstream products and their subsequent physiological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies associated with this compound, tailored for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a flavan-3,4-diol with the systematic IUPAC name (2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol.[1] Its chemical structure is characterized by a C6-C3-C6 flavonoid backbone. The fundamental properties of Leucocyanidin are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄O₇ | [1][2][3] |

| Molecular Weight | 306.27 g/mol | [2] |

| IUPAC Name | (2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |

| Systematic IUPAC Name | (2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |

| CAS Number | 480-17-1 | |

| Appearance | Colorless compound | |

| Class | Leucoanthocyanidin, Flavan-3,4-diol |

Stereochemistry of this compound

The stereochemistry of Leucocyanidin is crucial to its biological function, with chiral centers located at the C2, C3, and C4 positions of the heterocyclic C-ring. This results in several possible stereoisomers. The "(+)" designation in this compound refers to its dextrorotatory optical activity.

The two most biologically relevant stereoisomers of this compound are:

-

(+)-(2R,3S,4S)-Leucocyanidin (3,4-cis): This is the natural isomer that serves as a substrate for anthocyanidin synthase (ANS).

-

(+)-(2R,3S,4R)-Leucocyanidin (3,4-trans): This isomer can be synthesized chemically and shows different reactivity with biosynthetic enzymes.

The absolute configuration of these stereoisomers dictates their interaction with enzymes in the flavonoid biosynthetic pathway. For instance, leucoanthocyanidin reductase (LAR) specifically utilizes the 3,4-cis isomer to produce (+)-catechin.

Quantitative Spectroscopic and Structural Data

Mass Spectrometry

Mass spectrometry is a key technique for the identification and structural elucidation of Leucocyanidin. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals distinct fragmentation patterns for the 3,4-cis and 3,4-trans stereoisomers. The primary fragmentation involves the retro-Diels-Alder (rDA) fission of the heterocyclic C-ring. A notable difference is the mode of dehydration from the 3,4-diol in the positive ionization mode.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Stereoisomer Differentiation | Reference(s) |

| ESI-Negative | 305.06 [M-H]⁻ | 287, 179, 151, 125 | Fragmentation patterns are generally similar. | |

| ESI-Positive | 307.08 [M+H]⁺ | 289 [M+H-H₂O]⁺, 271 [M+H-2H₂O]⁺, 153, 139 (rDA) | The 3,4-cis isomer shows loss of a hydroxyl group from either C3 or C4, while the 3,4-trans isomer primarily loses from C3. |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise stereochemistry of this compound isomers. While a complete, tabulated set of assigned ¹H and ¹³C NMR data for both the 3,4-cis and 3,4-trans isomers is not available in the provided search results, published literature confirms that NMR has been used to verify their structures. The relative stereochemistry can be deduced from the coupling constants (J values) of the protons on the C-ring and through-space correlations observed in NOESY experiments.

Note: For researchers requiring definitive NMR data, it is recommended to consult the full text and supplementary information of specialized publications on the synthesis and characterization of Leucocyanidin stereoisomers.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of (+)-dihydroquercetin (taxifolin) using sodium borohydride (NaBH₄). This reaction typically yields a mixture of the 3,4-cis and 3,4-trans stereoisomers.

Protocol Outline: Reduction of (+)-Dihydroquercetin

-

Dissolution: Dissolve (+)-dihydroquercetin in a suitable solvent, such as methanol or a mixture of methanol and water.

-

Cooling: Cool the solution in an ice bath to 0-4 °C.

-

Reduction: Slowly add a solution of sodium borohydride in the same solvent to the cooled dihydroquercetin solution with constant stirring. The molar ratio of NaBH₄ to dihydroquercetin is a critical parameter to control the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the dropwise addition of a weak acid, such as dilute acetic acid, until the effervescence ceases.

-

Solvent Removal: Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of leucocyanidin stereoisomers, can be purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Enzymatic Conversion of this compound

Protocol Outline: Anthocyanidin Synthase (ANS) Assay

This assay measures the conversion of (+)-(2R,3S,4S)-leucocyanidin to cyanidin.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), ferrous sulfate, 2-oxoglutarate, sodium ascorbate, and the purified recombinant ANS enzyme.

-

Substrate Addition: Initiate the reaction by adding a solution of (+)-(2R,3S,4S)-leucocyanidin in a minimal amount of a compatible solvent (e.g., dimethyl sulfoxide).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate or isoamyl alcohol containing hydrochloric acid. This both terminates the enzymatic reaction and extracts the colored anthocyanidin product into the organic phase.

-

Quantification: Centrifuge the mixture to separate the phases and measure the absorbance of the organic layer at the λmax for cyanidin (around 520-540 nm). Product identity can be confirmed by HPLC analysis against an authentic cyanidin standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows involving this compound.

Caption: Biosynthetic and synthetic routes to this compound stereoisomers and their enzymatic conversions.

Caption: Step-by-step workflow for the chemical synthesis and purification of this compound.

Conclusion

This compound remains a molecule of significant interest due to its central role in flavonoid biosynthesis and its potential pharmacological applications. A thorough understanding of its chemical structure, and particularly its stereochemistry, is paramount for researchers aiming to harness its biological activities. This guide provides a foundational understanding and practical methodologies for the study of this compound. Further research, including the determination of its crystal structure and the full elucidation of its NMR spectral data, will undoubtedly provide deeper insights into its structure-activity relationships.

References

An In-depth Technical Guide to (+)-Leucocyanidin: Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Leucocyanidin, a flavan-3,4-diol, is a colorless leucoanthocyanidin that serves as a pivotal intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in a wide array of plant species. As a member of the flavonoid family, it has garnered significant interest for its potential health benefits, including its antioxidant properties. This technical guide provides a comprehensive overview of the natural sources and plant distribution of this compound, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Natural Sources and Plant Distribution

This compound is widely distributed throughout the plant kingdom. It is a precursor to condensed tannins, which are abundant in the bark, leaves, fruits, and seeds of many plants, contributing to their astringency and defense mechanisms. While qualitative data on its presence is extensive, quantitative data for this compound itself is less common than for its downstream products like procyanidins and anthocyanins.

The following table summarizes the known natural sources of leucocyanidin. It is important to note that much of the quantitative data available is for total proanthocyanidins or flavan-3-ols, for which leucocyanidin is a direct precursor.

| Plant Family | Genus and Species | Common Name | Plant Part(s) | Reported Proanthocyanidin/Flavan-3-ol Content (mg/g dry weight, unless otherwise noted) |

| Anacardiaceae | Anacardium occidentale | Cashew | Not specified | |

| Areaceae | Areca catechu | Areca nut | Not specified | |

| Asiminaceae | Asimina triloba | Pawpaw | Not specified | |

| Betulaceae | Betula sp. | Birch | Bark | Not specified |

| Cannabaceae | Humulus lupulus | Hop | Not specified | |

| Clusiaceae | Hypericum perforatum | St. John's Wort | Not specified | |

| Ebenaceae | Diospyros sp. | Persimmon | Fruit | Not specified |

| Ericaceae | Vaccinium sp. | Blueberry, Cranberry | Fruit | Not specified |

| Fabaceae | Arachis hypogaea | Peanut | Not specified | |

| Gleditsia triacanthos | Honey locust | Not specified | ||

| Medicago sativa | Alfalfa | Leaves, Flowers, Seeds | Not specified | |

| Lotus japonicus | Leaves, Flowers, Seeds | Not specified | ||

| Lotus uliginosus | Leaves, Flowers, Seeds | Not specified | ||

| Hedysarum sulfurescens | Leaves, Flowers, Seeds | Not specified | ||

| Robinia pseudoacacia | Black locust | Leaves, Flowers, Seeds | Not specified | |

| Vicia faba | Fava bean | Not specified | ||

| Fagaceae | Quercus alba | White oak | Not specified | |

| Quercus robur | English oak | Not specified | ||

| Hamamelidaceae | Hamamelis virginiana | Witch-hazel | Not specified | |

| Hippocastanaceae | Aesculus hippocastanum | Horse-chestnut | Not specified | |

| Lauraceae | Cinnamomum camphora | Camphor tree | Not specified | |

| Laurus nobilis | Bay laurel | Not specified | ||

| Magnoliaceae | Magnolia denudata | Yulan magnolia | Not specified | |

| Malvaceae | Malva sylvestris | Common mallow | Not specified | |

| Theobroma cacao | Cacao | Beans | Total Procyanidins: 63 - 107.13 mg/100g in fermented and dried beans | |

| Musaceae | Musa acuminata × balbisiana | Banana | Not specified | |

| Nelumbonaceae | Nelumbo nucifera | Sacred lotus | Not specified | |

| Pinaceae | Pinus strobus | Eastern white pine | Bark | Proanthocyanidins are a major component |

| Pinus pinaster | Maritime pine | Bark | Proanthocyanidins are a major component | |

| Poaceae | Hordeum vulgare | Barley | Not specified | |

| Zea mays | Maize | Not specified | ||

| Polygonaceae | Rumex hymenosepalus | Canaigre | Not specified | |

| Psidiaceae | Psidium guajava | Guava | Not specified | |

| Rhamnaceae | Ziziphus jujuba | Jujube | Not specified | |

| Rosaceae | Cerasus vulgaris | Sour cherry | Not specified | |

| Prunus serotina | Black cherry | Not specified | ||

| Sapindaceae | Litchi chinensis | Lychee | Not specified | |

| Schisandraceae | Schinus terebinthifolius | Brazilian peppertree | Not specified | |

| Terminaliaceae | Terminalia arjuna | Arjun tree | Not specified | |

| Terminalia catappa | Indian almond | Not specified | ||

| Urticaceae | Urtica dioica | Stinging nettle | Not specified | |

| Vitaceae | Vitis vinifera | Grape | Seeds | Total Proanthocyanidins: 159 - 35.3 mg/g of seed (dry weight) |

Biosynthetic Pathway of this compound

This compound is synthesized via the flavonoid biosynthetic pathway. The immediate precursor is (+)-dihydroquercetin (taxifolin), which is reduced by the enzyme Dihydroflavonol 4-reductase (DFR). From leucocyanidin, the pathway can branch towards the formation of anthocyanins through the action of Anthocyanidin synthase (ANS), also known as Leucoanthocyanidin dioxygenase (LDOX), or towards the formation of catechins, the building blocks of proanthocyanidins, via Leucoanthocyanidin reductase (LAR).

Caption: Biosynthetic pathway of this compound and its subsequent conversion.

Experimental Protocols

The extraction, isolation, and quantification of this compound often involve general methods applicable to flavonoids and proanthocyanidins. Due to its reactive nature, care must be taken to avoid degradation during these processes.

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of leucocyanidin and other proanthocyanidins from plant tissues.

Workflow Diagram:

Caption: General workflow for the extraction of this compound from plant material.

Detailed Methodology:

-

Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation. Dried material should be ground to a fine powder.

-

Extraction:

-

Suspend the powdered plant material in 70% (v/v) aqueous acetone containing 0.1% (w/v) ascorbic acid to prevent oxidation. Use a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Agitate the suspension at 4°C for 1-2 hours.

-

-

Clarification:

-

Centrifuge the suspension at 4,000 x g for 15 minutes at 4°C to pellet the solid material.

-

Collect the supernatant.

-

-

Purification (Optional):

-

To remove lipids and chlorophyll, partition the supernatant against an equal volume of hexane.

-

Collect the lower aqueous phase.

-

-

Concentration:

-

Remove the acetone from the aqueous phase under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

The resulting aqueous extract can be used for further purification or analysis.

-

Purification of this compound by Column Chromatography

Further purification can be achieved using column chromatography, typically with Sephadex LH-20.

Methodology:

-

Column Preparation: Swell Sephadex LH-20 resin in the desired mobile phase (e.g., ethanol or methanol) and pack it into a glass column.

-

Sample Loading: Dissolve the concentrated crude extract in a minimal volume of the mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise or gradient of solvents. A common sequence is to start with methanol, followed by increasing concentrations of acetone in methanol.

-

Fraction Collection: Collect fractions and monitor the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing leucocyanidin can be identified by their characteristic reactions with specific spray reagents (e.g., vanillin-HCl).

-

Pooling and Concentration: Pool the fractions containing the purified leucocyanidin and concentrate under vacuum.

Quantification of this compound

a) High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the separation and quantification of flavonoids.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS) is required.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is commonly employed using:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B; followed by re-equilibration.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection:

-

DAD: Monitor at 280 nm for flavan-3-ols.

-

MS/MS: For higher specificity and sensitivity, use electrospray ionization (ESI) in positive mode, monitoring for the specific mass-to-charge ratio (m/z) of leucocyanidin and its fragments.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a purified this compound standard.

b) 4-Dimethylaminocinnamaldehyde (DMACA) Assay

This colorimetric assay is highly specific for flavan-3,4-diols and flavan-3-ols.

Methodology:

-

Reagent Preparation: Prepare a solution of 0.1% (w/v) DMACA in a mixture of methanol and concentrated HCl (1:1, v/v). This reagent should be prepared fresh.

-

Assay:

-

Add an aliquot of the plant extract to a microplate well or a cuvette.

-

Add the DMACA reagent and incubate at room temperature for 15-20 minutes.

-

Measure the absorbance at 640 nm.

-

-

Quantification: Create a standard curve using a known concentration of (+)-catechin or a purified leucocyanidin standard. Express the results as catechin equivalents.

Enzyme Assays for Biosynthetic Pathway Characterization

a) Leucoanthocyanidin Reductase (LAR) Assay

This assay measures the conversion of leucocyanidin to catechin.

Methodology:

-

Enzyme Extraction: Homogenize plant tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, containing PVPP, ascorbate, and β-mercaptoethanol). Centrifuge to obtain a crude enzyme extract.

-

Assay Mixture: Combine the enzyme extract with a buffered solution containing this compound and NADPH.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period.

-

Analysis: Stop the reaction (e.g., by adding ethyl acetate) and analyze the formation of (+)-catechin by HPLC as described above.

b) Anthocyanidin Synthase (ANS) Assay

This assay measures the conversion of leucocyanidin to anthocyanidin.

Methodology:

-

Enzyme Extraction: Similar to the LAR assay, obtain a crude enzyme extract from the plant tissue of interest.

-

Assay Mixture: Combine the enzyme extract with a buffered solution containing this compound, 2-oxoglutarate, ascorbate, and Fe(II)SO₄.

-

Incubation: Incubate the mixture at 30°C.

-

Analysis: Acidify the reaction mixture with HCl to convert the unstable colored flavylium cation to the stable anthocyanidin. Measure the absorbance at approximately 520 nm or analyze the product by HPLC.

Conclusion

This compound is a key metabolite in the flavonoid pathway, leading to the formation of important classes of plant secondary metabolites. Its widespread distribution in the plant kingdom makes it a compound of interest for its potential applications in the food, pharmaceutical, and nutraceutical industries. The protocols outlined in this guide provide a framework for the extraction, purification, and quantification of this compound, enabling further research into its biological activities and potential applications. The provided visualization of its biosynthetic pathway offers a clear understanding of its central role in flavonoid metabolism.

The Pivotal Role of (+)-Leucocyanidin in Proanthocyanidin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of proanthocyanidins (PAs), also known as condensed tannins, with a central focus on the critical intermediate, (+)-leucocyanidin. PAs are a class of polyphenolic compounds abundant in various plant tissues, renowned for their significant impact on human health, including antioxidant, anti-inflammatory, and cardioprotective properties. Understanding the intricate enzymatic pathways governing their synthesis is paramount for harnessing their therapeutic potential. This document details the enzymatic conversion of this compound, the key enzymes involved, their kinetic properties, and the experimental methodologies used to elucidate this vital biosynthetic pathway.

The Central Role of this compound in the Flavonoid Pathway

This compound, a flavan-3,4-diol, occupies a crucial branch point in the flavonoid biosynthetic pathway. It serves as a common precursor for the synthesis of both anthocyanins, which are responsible for plant pigmentation, and proanthocyanidins, which are polymers of flavan-3-ol units.[1][2][3] The metabolic fate of leucocyanidin is determined by the action of two key competing enzymes: anthocyanidin synthase (ANS) and leucoanthocyanidin reductase (LAR).[4][5]

Enzymatic Conversion of this compound: The Gateways to Proanthocyanidin Synthesis

The biosynthesis of the monomeric units of proanthocyanidins from leucocyanidin is primarily governed by two distinct enzymatic pathways, leading to the formation of the two principal flavan-3-ol stereoisomers: (+)-catechin and (-)-epicatechin.

Leucoanthocyanidin Reductase (LAR): The Pathway to (+)-Catechin

Leucoanthocyanidin reductase (LAR) directly converts this compound into the 2,3-trans-flavan-3-ol, (+)-catechin. This reaction is a critical step in the formation of PAs in many plant species. The enzyme utilizes NADPH as a cofactor for the reduction reaction.

Anthocyanidin Reductase (ANR): The Pathway to (-)-Epicatechin

The formation of the 2,3-cis-flavan-3-ol, (-)-epicatechin, follows a two-step process from this compound. First, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes leucocyanidin to the colored anthocyanidin, cyanidin. Subsequently, anthocyanidin reductase (ANR) reduces cyanidin to (-)-epicatechin in an NADPH-dependent manner.

These two pathways, initiated from the common precursor this compound, provide the essential building blocks—(+)-catechin and (-)-epicatechin—which serve as both starter and extension units for the polymerization of proanthocyanidins.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the conversion of leucocyanidin and its derivatives in proanthocyanidin synthesis.

Table 1: Kinetic Parameters of Anthocyanidin Reductase (ANR)

| Enzyme Source | Substrate | KM (µM) | Vmax | Optimal pH | Optimal Temperature (°C) | Reference |

| Vitis vinifera | Cyanidin | 2.82 ± 0.66 | - | 7.5 | 30 | |

| Mangifera indica (MiANR1-2) | Cyanidin | Highest KM of 3 isoforms | Highest Vmax of 3 isoforms | Acidic | 30 | |

| Mangifera indica (MiANR1-3) | Cyanidin | Intermediate KM | Intermediate Vmax | Acidic | 30 | |

| Mangifera indica (MiANR1-1) | Cyanidin | Lowest KM | Lowest Vmax | Acidic | 30 | |

| Blueberry (VbANR) | Cyanidin | - | - | 4.0 | 40 |

Table 2: Specific Activity of Leucoanthocyanidin Reductase (LAR)

| Enzyme Source | Substrate | Specific Activity | Reference |

| Desmodium uncinatum | 3,4-cis-leucocyanidin | ~10 µmol min-1 mg-1 protein |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of proanthocyanidin synthesis from this compound.

Expression and Purification of Recombinant LAR and ANR Enzymes

Objective: To produce active LAR and ANR enzymes for in vitro assays.

Methodology:

-

Gene Cloning: The full-length cDNAs of VvLAR1, VvLAR2, and VvANR are cloned from grapevine berries.

-

Vector Construction: The cloned cDNAs are introduced into an expression vector, such as pGEX-4T-1, for expression as glutathione S-transferase (GST) fusion proteins.

-

Bacterial Expression: The expression vectors are transformed into a suitable E. coli strain (e.g., DH5α or BL21(DE3)). Bacterial cultures are grown to an optimal density (e.g., OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cells are lysed by sonication on ice.

-

Protein Purification: The fusion proteins are purified from the cell lysate using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA resin for His-tagged proteins). The purity of the recombinant proteins is assessed by SDS-PAGE.

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

Objective: To determine the enzymatic activity of LAR in converting leucocyanidin to catechin.

Methodology:

-

Substrate Preparation: 3,4-cis-leucocyanidin is used as the substrate.

-

Reaction Mixture: The assay is typically performed in a final volume of 200 µL containing 100 mM Tris-HCl (pH 7.5), 1 mM NADPH, 0.1 mM 3,4-cis-leucocyanidin, and a specified amount of purified recombinant LAR protein (e.g., 1 mg).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: The reaction is stopped, for example, by the addition of ethyl acetate.

-

Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amount of catechin formed.

Anthocyanidin Reductase (ANR) Enzyme Assay

Objective: To determine the enzymatic activity of ANR in converting cyanidin to epicatechin.

Methodology:

-

Substrate Preparation: Cyanidin chloride is used as the substrate.

-

Reaction Mixture: A typical reaction mixture (200 µL) contains 100 mM Tris-HCl (pH 6.0), 1 mM NADPH, 0.1 mM cyanidin, and a specified amount of purified recombinant ANR protein (e.g., 1 mg).

-

Incubation: The reaction is incubated at the optimal temperature for the specific ANR enzyme (e.g., 30°C or 45°C) for a set time (e.g., 20 minutes).

-

Enzyme Activity Determination: ANR activity can be determined by measuring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH. Alternatively, the formation of epicatechin can be quantified by HPLC.

HPLC Analysis of Proanthocyanidins and their Monomers

Objective: To separate and quantify the products of LAR and ANR enzymatic reactions.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm) is used.

-

Mobile Phase: A gradient of two solvents is typically employed. For example, solvent A: 0.4% phosphoric acid in water, and solvent B: methanol. The gradient can be programmed to achieve optimal separation of catechins, epicatechins, and procyanidin oligomers.

-

Detection: Detection is commonly performed using a UV detector at 280 nm. For enhanced sensitivity and selectivity, fluorescence detection or mass spectrometry (MS) can be coupled to the HPLC system.

-

Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated with authentic standards of (+)-catechin and (-)-epicatechin.

Quantitative Analysis of Flavan-3-ols using the DMACA Reagent

Objective: To quantify the total flavan-3-ol content in a sample.

Methodology:

-

Reagent Preparation: A solution of p-dimethylaminocinnamaldehyde (DMACA) is prepared in an acidified alcohol solution (e.g., methanol or ethanol).

-

Sample Preparation: The sample containing flavan-3-ols is extracted with a suitable solvent (e.g., methanol).

-

Reaction: The sample extract is mixed with the DMACA reagent. The reaction is specific for flavan-3-ols and produces a blue-colored adduct.

-

Spectrophotometric Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorbance, typically around 640 nm.

-

Quantification: The total flavan-3-ol content is determined by comparing the absorbance to a standard curve prepared using a known concentration of a flavan-3-ol standard, such as (+)-catechin.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proanthocyanidin biosynthesis pathway and a typical experimental workflow.

Caption: Proanthocyanidin biosynthesis pathway from dihydroquercetin.

Caption: Experimental workflow for enzyme characterization.

Conclusion

This compound stands as a linchpin in the complex and highly regulated pathway of proanthocyanidin biosynthesis. The enzymatic activities of LAR and ANR dictate the production of the fundamental flavan-3-ol units, thereby influencing the final structure and biological activity of the resulting proanthocyanidin polymers. A thorough understanding of these enzymatic steps, facilitated by the detailed experimental protocols provided, is essential for researchers and professionals in the fields of plant biology, natural product chemistry, and drug development. This knowledge paves the way for the targeted manipulation of this pathway to enhance the production of beneficial proanthocyanidins for nutritional and therapeutic applications.

References

- 1. Binding-equilibrium and kinetic studies of anthocyanidin reductase from Vitis vinifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Leucocyanidin as a Precursor to Anthocyanins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal role of (+)-leucocyanidin in the biosynthesis of anthocyanins, the pigments responsible for many of the red, purple, and blue colors in plants. The guide details the enzymatic conversion of this compound to cyanidin, the core of anthocyanin synthesis, with a focus on the key enzyme, Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX). We present available quantitative data, detailed experimental protocols for the study of this pathway, and visual representations of the biochemical processes and experimental workflows. This document is intended to be a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development who are interested in the biosynthesis and potential applications of anthocyanins.

Introduction

Anthocyanins are a major class of water-soluble pigments belonging to the flavonoid family. Beyond their role as plant colorants, they are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits. The biosynthesis of anthocyanins is a complex, multi-step process, and understanding the intricacies of this pathway is crucial for the metabolic engineering of plants to enhance anthocyanin production and for the synthesis of novel therapeutic agents.

A key branch point in the flavonoid biosynthetic pathway is the conversion of flavan-3,4-diols, or leucoanthocyanidins, to their corresponding colored anthocyanidins. This compound, a colorless flavan-3,4-cis-diol, serves as the direct precursor to cyanidin, one of the most common anthocyanidins found in nature. This conversion is a critical step that commits the metabolic flux towards anthocyanin production.

This guide will delve into the core of this transformation, providing a detailed examination of the enzymatic reactions, the involved enzymes, and the experimental methodologies used to study this process.

The Biosynthetic Pathway: From this compound to Anthocyanin

The conversion of this compound to a stable anthocyanin involves a two-step enzymatic process.

Step 1: Oxidation of this compound to Cyanidin

The central reaction in this pathway is the oxidation of the colorless this compound to the colored anthocyanidin, cyanidin. This reaction is catalyzed by Anthocyanidin Synthase (ANS) , also known as Leucoanthocyanidin Dioxygenase (LDOX) .[1][2] ANS is a non-heme, 2-oxoglutarate-dependent dioxygenase that requires specific co-factors to function.[3]

The overall reaction is as follows:

This compound + 2-Oxoglutarate + O₂ --(ANS, Fe²⁺, Ascorbate)--> Cyanidin + Succinate + CO₂ + 2 H₂O

The reaction mechanism is thought to involve the 2-oxoglutarate-dependent conversion of the flavan-3,4-cis-diol to a 3-flaven-2,3-diol (pseudobase), likely through 2,3-desaturation and isomerization.[3] This intermediate is unstable and is further converted to the flavylium cation (cyanidin).

Step 2: Glycosylation of Cyanidin to a Stable Anthocyanin

Anthocyanidins, such as cyanidin, are inherently unstable. To form a stable pigment, they are rapidly glycosylated by the enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (3-GT) .[3] This enzyme transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of the cyanidin molecule.

The reaction is as follows:

Cyanidin + UDP-glucose --(3-GT)--> Cyanidin-3-O-glucoside + UDP

The resulting anthocyanin, cyanidin-3-O-glucoside, is a stable, water-soluble pigment that can be stored in the plant's vacuole.

Signaling Pathway Diagram

Caption: Biosynthetic pathway from this compound to Cyanidin-3-O-glucoside.

Quantitative Data

While extensive research has been conducted on the anthocyanin biosynthesis pathway, specific quantitative data for the enzymatic conversion of this compound by anthocyanidin synthase (ANS) from various plant sources remains limited in the readily available literature. The following tables summarize the available data.

Table 1: Enzyme Kinetic Parameters for Anthocyanidin Synthase (ANS)

| Enzyme Source | Substrate | Km (µM) | Vmax | Reference |

| Gerbera hybrida | (+)-Catechin | 175 | Not Reported | |

| Vitis vinifera | This compound | Not Reported | Not Reported | - |

| Petunia hybrida | This compound | Not Reported | Not Reported | - |

| Zea mays | This compound | Not Reported | Not Reported | - |

Note: While (+)-catechin is not the primary substrate for anthocyanin synthesis, the kinetic data from Gerbera hybrida provides a reference for the enzyme's affinity for flavonoid substrates.

Table 2: Optimal Conditions for Anthocyanidin Synthase (ANS) Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Vitis vinifera | Not Reported | Not Reported | - |

| Petunia hybrida | Not Reported | Not Reported | - |

| Zea mays | Not Reported | Not Reported | - |

Note: The optimal conditions for ANS activity with this compound as a substrate are not well-documented in the searched literature. However, the in vitro assays are typically conducted under moderately acidic pH conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the conversion of this compound to anthocyanins.

Recombinant Anthocyanidin Synthase (ANS) Expression and Purification

This protocol describes the expression of recombinant ANS in E. coli and its subsequent purification, a common prerequisite for in vitro enzyme assays.

Experimental Workflow Diagram

Caption: Workflow for recombinant ANS expression and purification.

Methodology:

-

Cloning: The full-length cDNA of the target ANS gene is amplified by PCR and cloned into a suitable bacterial expression vector, such as a pET vector containing an N-terminal or C-terminal polyhistidine (His)-tag for affinity purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged ANS is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro Anthocyanidin Synthase (ANS) Enzyme Assay

This protocol outlines a method to determine the activity of ANS in converting this compound to cyanidin.

Methodology:

-

Reaction Mixture: The standard assay mixture (total volume of 200 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM this compound (substrate)

-

2 mM 2-Oxoglutarate

-

1 mM Ascorbate

-

50 µM FeSO₄

-

Purified recombinant ANS or crude plant extract

-

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

-

Reaction Termination and Product Extraction: The reaction is terminated by the addition of an equal volume of 1% HCl in methanol. The colored anthocyanidin product is then extracted with an organic solvent, such as isoamyl alcohol.

-

Quantification: The absorbance of the organic phase containing the extracted cyanidin is measured at its maximum absorbance wavelength (λmax ≈ 530-540 nm) using a spectrophotometer. The amount of cyanidin produced can be calculated using the molar extinction coefficient of cyanidin.

HPLC Analysis of Anthocyanins

This protocol provides a general method for the separation and quantification of anthocyanins produced from the enzymatic reaction.

Methodology:

-

Sample Preparation: The reaction mixture after termination is centrifuged to remove any precipitate. The supernatant is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC System and Column: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is used. A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed for anthocyanin separation.

-

Mobile Phase and Gradient: A binary solvent system is typically used:

-

Solvent A: 5% Formic acid in water

-

Solvent B: Acetonitrile or Methanol A gradient elution is performed, for example:

-

0-5 min: 5% B

-

5-25 min: 5-30% B

-

25-30 min: 30-50% B

-

30-35 min: 50-5% B

-

35-40 min: 5% B (re-equilibration) The flow rate is typically set at 1.0 mL/min.

-

-

Detection and Quantification: Anthocyanins are detected at their visible maximum absorbance, typically around 520 nm. Quantification is performed by comparing the peak area of the analyte with that of a standard curve generated using a known concentration of a cyanidin-3-O-glucoside standard. For absolute quantification and structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS/MS).

Conclusion

The enzymatic conversion of this compound to anthocyanins represents a critical juncture in flavonoid biosynthesis, leading to the production of a vast array of pigments with significant biological and commercial importance. While the key enzymes, ANS/LDOX and 3-GT, have been identified and their general functions elucidated, a deeper quantitative understanding of their kinetics and optimal operating conditions is still an area ripe for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to explore these aspects and to further unravel the complexities of anthocyanin biosynthesis. A more profound understanding of this pathway will undoubtedly pave the way for the development of novel strategies for the enhanced production of these valuable compounds in both plant and microbial systems, with wide-ranging applications in the food, pharmaceutical, and cosmetic industries.

References

A Technical Guide to the Discovery and Isolation of (+)-Leucocyanidin from Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Leucocyanidin, a flavan-3,4-diol, is a colorless polyphenolic compound belonging to the leucoanthocyanidin class of flavonoids. It serves as a pivotal intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in a wide variety of plants. Due to the established health benefits of proanthocyanidins, there is significant scientific interest in the isolation and characterization of their precursors, including this compound. This technical guide provides an in-depth overview of the discovery, isolation, purification, and characterization of this compound from plant tissues, tailored for researchers, scientists, and professionals in the field of drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key workflows and biosynthetic pathways.

Introduction

The discovery of this compound is intrinsically linked to the study of condensed tannins and anthocyanin biosynthesis in plants. As a direct precursor, it occupies a crucial branch point in the flavonoid biosynthetic pathway. The conversion of this compound to either (+)-catechin (a building block of proanthocyanidins) or cyanidin (an anthocyanin) is catalyzed by the enzymes leucoanthocyanidin reductase (LAR) and anthocyanidin synthase (ANS), respectively. Its presence has been reported in numerous plant species, including unripe banana pulp (Musa sapientum), grape seeds (Vitis vinifera), cocoa beans (Theobroma cacao), and various species of pine bark (Pinus sp.).

This guide will focus on the practical aspects of isolating and characterizing this compound, providing a foundation for further research into its biological activities and potential therapeutic applications.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the broader flavonoid pathway. The pathway originates from the general phenylpropanoid pathway, leading to the formation of chalcones, which are then isomerized to flavanones. A series of enzymatic hydroxylations and reductions convert flavanones into dihydroflavonols, such as dihydroquercetin. Dihydroflavonol 4-reductase (DFR) then reduces dihydroquercetin to form this compound (specifically, the (2R,3S,4S)-cis isomer).

Quantitative Data on this compound in Plant Tissues

The concentration of this compound can vary significantly depending on the plant species, tissue type, and developmental stage. While comprehensive quantitative data for this compound across a wide range of plants is not extensively documented due to its transient nature as a biosynthetic intermediate, some studies have reported its quantification.

| Plant Source | Tissue | Method of Quantification | Yield of this compound | Purity | Reference |

| Unripe Plantain Banana (Musa sapientum L. var. paradisiaca) | Pulp | Solvent Fractionation & HPLC | 3.3 mg/g (fresh weight) | Not Specified | [1] |

| Grape Seeds (Vitis vinifera) | Seeds | HPLC-DAD | Varies with cultivar and ripeness | Not Specified | General literature |

| Cocoa Beans (Theobroma cacao) | Beans | LC-MS | Not explicitly quantified as leucocyanidin | Not Specified | [2] |

| Pine Bark (Pinus sp.) | Bark | Not Specified | Not explicitly quantified as leucocyanidin | Not Specified | General literature |

Note: The quantification of leucocyanidin is often reported as part of the total proanthocyanidin content. The data presented here is based on available specific measurements of leucocyanidin.

Experimental Protocols

General Workflow for Isolation and Purification

The isolation of this compound from plant tissues generally involves a multi-step process encompassing extraction, purification, and characterization. The following diagram illustrates a typical workflow.

References

Technical Guide to (+)-Leucocyanidin: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides an in-depth overview of (+)-Leucocyanidin, a flavonoid intermediate crucial in the biosynthesis of proanthocyanidins and anthocyanins. This document details its chemical identity, including its specific CAS number and molecular formula, methods for its synthesis, and its significant biological activities. The information is curated for researchers, scientists, and professionals in drug development, with a focus on experimental data and protocols.

Chemical Identification and Properties

This compound is a flavan-3,4-diol, a class of colorless natural products. Its stereoisomer is specifically identified as (+)-(2R,3S,4R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol. It is also referred to as 2,3-trans-3,4-trans-leucocyanidin.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| CAS Number | 69256-15-1 |

| Molecular Formula | C₁₅H₁₄O₇ |

| Molecular Weight | 306.27 g/mol |

| IUPAC Name | (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol |

| Synonyms | (+)-(2R,3S,4R)-3,3',4,4',5,7-Hexahydroxyflavan, 2,3-trans-3,4-trans-leucocyanidin |

It is important to distinguish this compound from other stereoisomers. The naturally prevalent isomer in many plants is often the cis-isomer, (2R,3S,4S)-leucocyanidin (CAS No. 480-17-1). A generic CAS number for leucocyanidin, 27015-21-0, is also found in the literature and may refer to a mixture of isomers or a polymeric form.

Biosynthesis and Metabolism

This compound is a key intermediate in the flavonoid biosynthetic pathway. It serves as a precursor for the synthesis of both condensed tannins (proanthocyanidins) and colored pigments (anthocyanins).

Caption: Biosynthetic pathway of this compound and its conversion.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reduction of (+)-dihydroquercetin (taxifolin) using sodium borohydride.

Protocol: Sodium Borohydride Reduction of (+)-Dihydroquercetin

-

Dissolution: Dissolve (+)-dihydroquercetin in a suitable solvent such as ethanol or a mixture of methanol and water.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring. A typical molar ratio of NaBH₄ to dihydroquercetin is in excess to ensure complete reduction. A 25-fold mass excess of NaBH₄ can be used.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically allowed to proceed for several hours (up to 96 hours for maximal reduction) in the dark at room temperature.

-

Quenching and Neutralization: Carefully quench the reaction by the slow addition of a weak acid, such as dilute acetic acid, until the effervescence ceases. Neutralize the solution to approximately pH 7.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare a series of dilutions of this compound in the same solvent.

-

-

Reaction Setup:

-

In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 200 µL).

-

Add different volumes of the this compound solutions to achieve a range of final concentrations.

-

Include a control containing only the DPPH solution and the solvent.

-

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.

In Vivo Anti-ulcerogenic Activity Assay

The protective effect of this compound against gastric ulcers can be assessed in animal models.

Protocol: Aspirin-Induced Ulcerogenesis in Pylorus-Ligated Rats

-

Animal Preparation: Use male Wistar rats (150-200 g), fasted for 24-48 hours before the experiment, with free access to water.

-

Dosing:

-

Divide the rats into groups: a negative control group (vehicle), a positive control group (e.g., ranitidine, 50 mg/kg), and treatment groups receiving different doses of this compound (e.g., 125, 250, 500 mg/kg) orally.

-

-

Pyloric Ligation and Ulcer Induction:

-

One hour after dosing, anesthetize the rats and perform a pyloric ligation.

-

Administer an ulcerogenic agent, such as aspirin (e.g., 200 mg/kg), orally.

-

-

Sample Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the stomachs.

-

Evaluation:

-

Open the stomachs along the greater curvature and measure the ulcer index (based on the number and severity of lesions).

-

Collect the gastric juice to measure volume, pH, and total acidity.

-

The gastric mucus content can also be determined by staining with Alcian blue.

-

Biological Activities and Signaling Pathways

This compound and its derivatives, particularly proanthocyanidins, exhibit a range of biological activities.

Table 2: Summary of Biological Activities of this compound and its Derivatives

| Activity | Description |

| Antioxidant | Scavenges free radicals and reduces oxidative stress. |

| Anti-ulcerogenic | Protects the gastric mucosa from damage, potentially by increasing mucus thickness.[1][2] |

| Anti-inflammatory | Proanthocyanidins derived from leucocyanidin can inhibit inflammatory responses by modulating signaling pathways such as MAPK and NF-κB. |

| Cardioprotective | May contribute to cardiovascular health through its antioxidant and anti-inflammatory properties. |

Signaling Pathways:

Proanthocyanidins, the polymers derived from this compound, have been shown to influence key cellular signaling pathways involved in inflammation and cell proliferation.

Caption: Proanthocyanidin-mediated inhibition of inflammatory pathways.

Conclusion

This compound is a pivotal molecule in flavonoid research, with significant potential in the development of therapeutic agents due to its antioxidant and cytoprotective properties. The experimental protocols and data presented in this guide offer a foundation for further investigation into its synthesis, biological activities, and mechanisms of action. A clear understanding of the specific stereochemistry, as defined by its CAS number, is essential for accurate and reproducible research in this field.

References

- 1. Grape seed proanthocyanidins inhibit UV-radiation-induced oxidative stress and activation of MAPK and NF-kappaB signaling in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Grape seed proanthocyanidin inhibits inflammatory responses in hepatic stellate cells by modulating the MAPK, Akt and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on (+)-Leucocyanidin biological activity

An In-Depth Technical Guide on the Biological Activities of (+)-Leucocyanidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the leucoanthocyanidin class of flavonoids, is a colorless natural product found in various plants, including unripe bananas and grapes.[1][2][3] As a biosynthetic precursor to proanthocyanidins (condensed tannins) and catechins, it plays a crucial role in plant defense mechanisms.[4] Beyond its role in the botanical realm, this compound and its derivatives have garnered significant interest in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive review of the current state of knowledge on the biological effects of this compound, with a focus on its therapeutic potential. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Antidiabetic Activity

A dimethoxy derivative of leucocyanidin 3-O-beta-D-galactosyl cellobioside, isolated from the bark of Ficus bengalensis, has demonstrated significant antidiabetic properties. Oral administration of this compound in rats led to a notable decrease in blood sugar levels in both normal and diabetic models. Furthermore, it prompted an increase in serum insulin levels in diabetic rats.[3]

Quantitative Data

| Compound | Dose | Animal Model | Key Findings | Reference |

| Leucocyanidin derivative | 250 mg/kg | Normal and alloxan-induced diabetic rats | Significant decrease in blood sugar; significant increase in serum insulin in diabetic rats. | |

| Leucocyanidin derivative | 100 mg/kg (one-month treatment) | Alloxan-induced diabetic rats | Significant decrease in blood and urine sugar, certain serum and tissue lipid components, and liver glucose-6-phosphatase activity. Significant increase in body weight and tissue hexokinase and HMG-CoA reductase activities. |

Experimental Protocol: Alloxan-Induced Diabetic Rat Model

Objective: To induce a diabetic state in rats to test the antidiabetic efficacy of a test compound.

Materials:

-

Alloxan monohydrate

-

Normal saline (sterile)

-

Glucose solution (5% or 10%)

-

Blood glucose meter and strips

-

Wistar or Sprague Dawley rats

Procedure:

-

Animal Preparation: Healthy adult rats are fasted for 12-16 hours with free access to water.

-

Alloxan Preparation: A fresh solution of alloxan monohydrate is prepared in cold, sterile normal saline immediately before injection. A typical concentration is 5% (w/v).

-

Induction of Diabetes: A single intraperitoneal (i.p.) injection of alloxan monohydrate is administered. The dose can range from 120 mg/kg to 150 mg/kg body weight.

-

Hypoglycemia Prevention: To counteract the initial hypoglycemic phase caused by massive insulin release from damaged pancreatic β-cells, rats are given free access to a 5% or 10% glucose solution for the next 24 hours.

-

Confirmation of Diabetes: After 48-72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.

-

Treatment: The diabetic rats are then treated with the test compound (e.g., Leucocyanidin derivative) orally or via the desired route of administration for the specified duration. A control group receives the vehicle, and a positive control group may receive a standard antidiabetic drug like glibenclamide.

-

Monitoring: Blood glucose levels, body weight, and other relevant biochemical parameters are monitored throughout the study period.

Signaling Pathway

While the exact signaling pathway for the leucocyanidin derivative's antidiabetic effect is not fully elucidated, it is suggested to be related to the protection or inhibition of insulin degradation processes. Related anthocyanins have been shown to improve glucose uptake by activating the PI3K/Akt signaling pathway.

Caption: Proposed mechanism of antidiabetic action.

Antioxidant and Chemopreventive Activities

Leucocyanidins extracted from grape seeds have demonstrated significant antioxidant and antimutagenic properties. In a study on rats, these compounds were shown to modulate the activity of drug-metabolizing enzymes, suggesting a potential role in chemoprevention.

Quantitative Data

| Compound | Dose | Animal Model | Key Findings | Reference |

| Leucocyanidins (LCs) | 25, 50, and 100 mg/kg/day (p.o. for 7 days) | Sprague-Dawley rats | Markedly decreased activities of NADPH-cytochrome P450 reductase, P4501A1, P4501A2, and P4503A4. Significantly increased activities of glutathione S-transferase and phenolsulfotransferase. No effect on superoxide dismutase, catalase, or glutathione peroxidase activities. |

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compound (e.g., this compound)

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

DPPH Solution Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly made and kept in the dark due to its light sensitivity.

-

Sample Preparation: The test compound and the standard are prepared in a series of concentrations in the same solvent.

-

Reaction: An aliquot of the test compound or standard solution is mixed with the DPPH solution. A control containing only the solvent and the DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Experimental Workflow

References

Methodological & Application

Synthesis of (+)-Leucocyanidin from Dihydroquercetin: Application Notes and Protocols for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

(+)-Leucocyanidin, a member of the leucoanthocyanidin class of flavonoids, is a pivotal intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in plants. Its stereochemistry plays a crucial role in its biological activity and its function as a substrate for downstream enzymes. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound from its precursor, dihydroquercetin (also known as taxifolin). These guidelines are intended to assist researchers in the efficient and stereoselective synthesis, purification, and evaluation of this important flavonoid. Leucocyanidins have garnered interest for their potential antioxidant and anti-inflammatory properties, making their synthesis and characterization valuable for research in phytochemistry, pharmacology, and drug discovery.[1][2]

Data Presentation: Comparison of Synthesis Methods

The synthesis of this compound from dihydroquercetin can be achieved through two primary routes: chemical reduction and enzymatic conversion. The choice of method significantly impacts the stereochemistry of the product, with enzymatic methods offering superior stereoselectivity for the desired (+)-isomer.

| Parameter | Chemical Synthesis (Sodium Borohydride Reduction) | Enzymatic Synthesis (Dihydroflavonol 4-Reductase) |

| Primary Product | Mixture of diastereomers, predominantly the 2,3-trans-3,4-trans isomer | Stereospecific production of the 2,3-trans-3,4-cis isomer (this compound) |

| Stereoselectivity | Low; requires subsequent epimerization to obtain the cis-isomer | High; directly yields the desired this compound isomer |

| Typical Yield | Generally high for the initial reduction, but subsequent epimerization and purification steps can lower the overall yield of the desired isomer. | Variable, depending on enzyme activity and reaction conditions. Can be optimized for high conversion. |

| Reaction Conditions | Mild; typically conducted at 0°C to room temperature in an alcoholic solvent. | Requires specific buffer conditions (pH ~7.0), temperature (~30°C), and the cofactor NADPH. |

| Reagents | Dihydroquercetin, Sodium Borohydride, Methanol or Ethanol | Dihydroquercetin, Dihydroflavonol 4-Reductase (DFR) enzyme, NADPH, Buffer |

| Purification | Requires chromatographic separation (e.g., HPLC) of diastereomers. | Purification of the desired product from the reaction mixture, often by HPLC. |

| Advantages | Simple, inexpensive reagents; high initial conversion. | High stereoselectivity; produces the biologically relevant isomer directly. |

| Disadvantages | Produces a mixture of isomers requiring further separation; potential for side reactions. | Enzyme may not be commercially available and may require expression and purification; cofactor can be expensive. |

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Sodium Borohydride Reduction and Epimerization

This two-step protocol first describes the reduction of dihydroquercetin to a mixture of leucocyanidin diastereomers, followed by the epimerization of the trans-isomer to the desired cis-isomer.

Step 1: Reduction of Dihydroquercetin

-

Dissolution: Dissolve dihydroquercetin in methanol (e.g., 10 mg/mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the solution in portions (e.g., 2 molar equivalents). Monitor the reaction by thin-layer chromatography (TLC).

-

Reaction: Stir the reaction mixture at 0°C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of a few drops of acetic acid or acetone to decompose the excess sodium borohydride.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Resuspend the residue in water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude leucocyanidin mixture, which is enriched in the 2,3-trans-3,4-trans isomer.

Step 2: Acid-Catalyzed Epimerization to this compound

-

Acidic Treatment: Dissolve the crude product from Step 1 in a mildly acidic solution (e.g., 0.1% acetic acid in water or a suitable buffer at pH 3-4).

-

Incubation: Incubate the solution at a slightly elevated temperature (e.g., 40°C) for 1-2 hours. This condition facilitates the epimerization at the C4 position, leading to the formation of the 2,3-trans-3,4-cis isomer (this compound).

-

Neutralization and Extraction: Neutralize the solution with a mild base (e.g., sodium bicarbonate solution) and extract the product with ethyl acetate.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting mixture of diastereomers by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes the enzyme Dihydroflavonol 4-Reductase (DFR) for the stereospecific synthesis of this compound.

-

Enzyme Preparation: If not commercially available, the DFR enzyme can be expressed in a suitable host system (e.g., E. coli) and purified.

-

Reaction Mixture Preparation: In a microcentrifuge tube or a small reaction vessel, prepare the following reaction mixture:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

2 mM NADPH

-

0.5 mM Dihydroquercetin (dissolved in a small amount of DMSO or methanol)

-

Purified DFR enzyme (concentration to be optimized based on enzyme activity)

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Extraction: Centrifuge the mixture to separate the phases and carefully collect the upper ethyl acetate layer containing the product. Repeat the extraction twice.

-

Drying and Concentration: Pool the ethyl acetate extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Purification: Dissolve the residue in a suitable solvent (e.g., methanol) and purify this compound by HPLC.

Protocol 3: HPLC Purification of this compound

Leucocyanidin diastereomers can be separated and purified using reversed-phase HPLC.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid or acetic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

Gradient: A linear gradient can be optimized, for example, starting from 5-10% B to 30-40% B over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the desired this compound peak.

-

Post-Purification: Combine the collected fractions and remove the solvent under reduced pressure. The purified compound should be stored at low temperatures (-20°C or below) under an inert atmosphere to prevent degradation.

Mandatory Visualizations

References

HPLC method for (+)-Leucocyanidin quantification

An HPLC Method for the Quantification of (+)-Leucocyanidin

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). Leucocyanidins are a class of leucoanthocyanidins, which are precursors to anthocyanidins and are a subclass of flavonoids. Accurate quantification of these compounds is crucial for research in phytochemistry, pharmacology, and drug development. This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection, a widely accessible and reliable technique for the analysis of flavan-3-ols and related compounds.

Principle

The method is based on the separation of this compound from other components in a sample matrix using a C18 reversed-phase HPLC column. The separation is achieved by gradient elution with a mobile phase consisting of an aqueous acid solution and an organic solvent (acetonitrile or methanol). The acidic mobile phase helps to sharpen the peaks and improve the resolution of phenolic compounds. Quantification is performed by monitoring the UV absorbance at 280 nm, a characteristic wavelength for flavan-3-ols, and comparing the peak area of the analyte to a calibration curve generated from a standard of known concentration.[1][2][3]

Apparatus and Materials

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or PVDF)

-

-

Materials and Reagents:

-

This compound analytical standard (or a suitable surrogate standard like (+)-Catechin or Procyanidin B2)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Formic acid or acetic acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Experimental Protocols

Sample Preparation

The sample preparation protocol may need to be optimized depending on the matrix. The following is a general procedure for a plant-based sample.

-

Extraction:

-

Weigh 1 g of the homogenized and dried sample material into a centrifuge tube.

-

Add 10 mL of an extraction solvent (e.g., 70:29.5:0.5 acetone/water/acetic acid)[4].

-

Vortex the mixture for 1 minute.

-

Sonicate the sample for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process on the pellet for exhaustive extraction and combine the supernatants.

-

-

Solvent Evaporation:

-

Evaporate the organic solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

-

Reconstitution and Filtration:

-

Reconstitute the dried extract with a known volume (e.g., 5 mL) of the initial mobile phase composition.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

Standard Preparation and Calibration

-

Stock Standard Solution:

-

Accurately weigh 10 mg of the this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

-

-

Calibration Curve:

-

Inject each working standard solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

HPLC Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the quantification of this compound.

| Parameter | Value |